Enzymatic Resolution Efficiency: trans vs cis‑2‑Aminocyclopentanecarboxamide with CAL‑B Lipase
Candida antarctica lipase B (CAL‑B) resolves trans‑2‑aminocyclopentanecarboxamide (the precursor to the target hydrobromide salt) with an enantiomeric excess of 98 % ee under optimised N‑acylation conditions (2,2,2‑trifluoroethyl butanoate, TBME/tert‑amyl alcohol) [REFS‑1]. In contrast, the corresponding cis isomer exhibits distinctly different enantiopreference and lower enantioselectivity with the same lipase [REFS‑1][REFS‑2]. This difference is critical because the hydrobromide salt is frequently employed to isolate the resolved trans enantiomer via crystallisation, exploiting the enhanced crystallinity conferred by the bromide counterion [REFS‑3].
| Evidence Dimension | Enantiomeric excess (ee) from CAL‑B‑catalysed N‑acylation |
|---|---|
| Target Compound Data | trans‑2‑aminocyclopentanecarboxamide: 98 % ee (CAL‑B, TBME/tert‑amyl alcohol) |
| Comparator Or Baseline | cis‑2‑aminocyclopentanecarboxamide: low enantioselectivity with CAL‑B; CAL‑A or lipase PS required for effective resolution |
| Quantified Difference | trans isomer resolved to 98 % ee; cis isomer not effectively resolved by CAL‑B |
| Conditions | 2,2,2‑trifluoroethyl butanoate as acyl donor; solvent mixture TBME/tert‑amyl alcohol; CAL‑B (Novozym 435) |
Why This Matters
Procurement of the correct stereoisomeric precursor is essential for achieving high enantiopurity in downstream chiral synthons; the trans‑hydrobromide provides a crystallisation‑compatible entry to enantiomerically pure β‑amino amides.
- [1] Fitz, M.; Lundell, K.; Fülöp, F.; Kanerva, L. T. Lipase‑catalyzed kinetic resolution of 2‑aminocyclopentane‑ and 2‑aminocyclohexanecarboxamides. Tetrahedron: Asymmetry 2006, 17, 1129‑1134. View Source
- [2] Gyarmati, Z. C.; et al. Lipase‑catalyzed kinetic resolution of 2‑aminocyclopentane‑ and 2‑aminocyclohexanecarboxamides – extended data. Tetrahedron: Asymmetry 2003 (referenced within Fitz et al. 2006). View Source
